Home > Products > Screening Compounds P72513 > 2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one -

2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Catalog Number: EVT-4710570
CAS Number:
Molecular Formula: C15H15N3O
Molecular Weight: 253.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: Similar quinazolinone derivatives have been synthesized by condensing substituted anthranilic acids or their derivatives with formamide or related reagents [, , ]. Adapting this approach, 2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone could potentially be synthesized by reacting appropriately substituted cyclohexane-fused anthranilic acid derivative with 4-methylaniline.
  • Heterocyclization reactions: Some papers describe the formation of quinazolinone-like structures through the cyclization of appropriately substituted pyrimidine or pyrazine derivatives [, , ]. This approach could also be explored by utilizing a suitable pyrimidine or pyrazine precursor containing the desired substituents.

Potential Mechanism of Action (General)

  • Enzyme inhibition: The molecule might exert its biological activity by inhibiting specific enzymes, similar to the Hsp90 inhibition observed for the oxime analogue []. The quinazolinone core, with its potential for hydrogen bonding and aromatic interactions, could interact with enzyme active sites.
  • Receptor binding: The molecule might bind to specific receptors and modulate their activity, similar to the adenylyl cyclase inhibition observed for NKY80 []. The molecule's structure suggests potential for interaction with various receptor types.

2-Amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one Oxime

Compound Description: This compound is a racemic inhibitor of Heat-shock protein 90 (Hsp90), a molecular chaperone involved in stabilizing oncogenic signaling proteins. This inhibition makes it a potential cancer therapy. The compound acts on the N-terminal adenosine triphosphatase site of Hsp90. Research indicates that the (S) stereoisomer of this compound exhibits potent Hsp90 inhibitory activity in both biochemical and cellular assays []. Furthermore, studies in mice revealed high oral bioavailability and significant antitumor activity in two distinct human cancer xenograft models [].

2-Amino-7-(furanyl)-7,8-dihydro-5(6H)-quinazolinone (NKY80)

Compound Description: NKY80 acts as an inhibitor of adenylyl cyclase (AC), specifically exhibiting a 210-fold selectivity for inhibiting AC type V compared to AC type II []. This selectivity makes it a potential tool for studying AC5-specific functions.

9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ22,536)

Compound Description: SQ22,536 is recognized as an inhibitor of adenylyl cyclase, particularly showing selectivity for AC type V [, ].

(5E,7S)-[[7-(5-Fluoro-2-methylphenyl)-4-methyl-7,8-dihydro-5(6H)-quinolinylidene]amino]guanidine Dimethanesulfonate (T-162559)

Compound Description: T-162559 functions as a potent inhibitor of both rat and human platelet Na+/H+ exchangers (NHEs), achieving IC50 values of 14 nM and 13 nM, respectively [, ]. This compound demonstrates promising protective effects against cardiac injuries, particularly those induced by ischemia-reperfusion, as observed in a rat myocardial infarction model [, ].

Properties

Product Name

2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

2-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

InChI

InChI=1S/C15H15N3O/c1-10-5-7-11(8-6-10)17-15-16-9-12-13(18-15)3-2-4-14(12)19/h5-9H,2-4H2,1H3,(H,16,17,18)

InChI Key

GSYOTFDFISKQPY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CCCC3=O

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CCCC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.